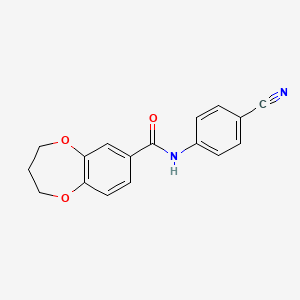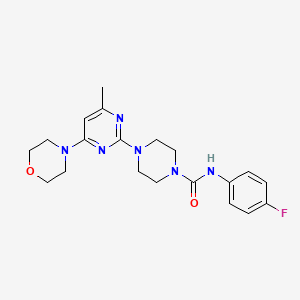
N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a dimethoxyphenyl group, and an imidazole ring, making it a versatile molecule for chemical modifications and functional studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the acylation of the thioether-imidazole intermediate with a cyclohexyl acetic acid derivative under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitrated or halogenated dimethoxyphenyl derivatives.
Applications De Recherche Scientifique
N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions with protein surfaces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.
N-cyclohexyl-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide: Similar structure but with a quinoline ring instead of an imidazole ring.
N-cyclohexyl-2-[(2,4-dimethoxyphenyl)amino]acetamide: Similar structure but with an amino group instead of a thioether linkage.
Uniqueness
This compound is unique due to its combination of a thioether linkage, an imidazole ring, and a dimethoxyphenyl group. This unique structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H25N3O3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H25N3O3S/c1-24-15-8-9-16(17(12-15)25-2)22-11-10-20-19(22)26-13-18(23)21-14-6-4-3-5-7-14/h8-12,14H,3-7,13H2,1-2H3,(H,21,23) |
Clé InChI |
CQRUQWLCGUBEJS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11249881.png)
![4-Methyl-6-(pyrrolidin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11249885.png)

![N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11249892.png)
![2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11249895.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249898.png)

![1-[(2-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11249913.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11249922.png)
![6-methyl-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249930.png)
![1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one](/img/structure/B11249931.png)

![2'-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11249953.png)
